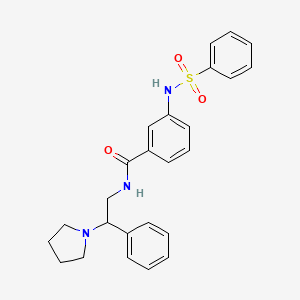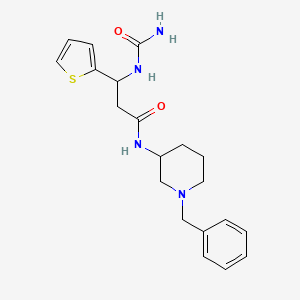![molecular formula C21H17ClN6O3S B7550424 N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7550424.png)
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential use as an analgesic agent. CTAP belongs to a class of compounds known as sulfonamide-based opioid receptor antagonists.
Mécanisme D'action
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide acts as an antagonist at the mu-opioid receptor, which is involved in the modulation of pain. By blocking the activity of this receptor, N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is able to reduce the perception of pain. N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation. N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is that it has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain modulation. However, one limitation of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is that it is not selective for the mu-opioid receptor and can also bind to other opioid receptors.
Orientations Futures
There are a number of future directions for research on N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide. One area of research is the development of more selective opioid receptor antagonists that can be used to study the role of specific opioid receptors in pain modulation. Another area of research is the development of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide derivatives with improved pharmacological properties, such as increased selectivity and potency. Finally, N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide could be further studied for its potential use in the treatment of drug addiction and depression.
Méthodes De Synthèse
The synthesis of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide involves the reaction of 2-chlorobenzenesulfonamide with 4-(1H-tetrazol-1-yl)aniline in the presence of triethylamine and 1,2-dichloroethane. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide.
Applications De Recherche Scientifique
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential use as an analgesic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain. N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has also been studied for its potential use in the treatment of drug addiction and depression.
Propriétés
IUPAC Name |
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3S/c22-19-6-1-2-7-20(19)25-32(30,31)18-5-3-4-16(13-18)24-21(29)12-15-8-10-17(11-9-15)28-14-23-26-27-28/h1-11,13-14,25H,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRAAYDYJVFTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7550351.png)
![2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7550358.png)
![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)

![2-(4-ethylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7550379.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7550397.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)

![2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7550439.png)
![3'-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7550444.png)

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B7550468.png)